molecular formula C22H27FN4O3S B6521306 N-(3-fluoro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 946324-69-2

N-(3-fluoro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B6521306
CAS No.: 946324-69-2
M. Wt: 446.5 g/mol
InChI Key: HSHVQANLMRAQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-fluoro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a cyclopenta[d]pyrimidine derivative featuring:

  • Core structure: A fused bicyclic cyclopenta[d]pyrimidine system, a scaffold known for conformational rigidity and diverse biological interactions.
  • A sulfanyl acetamide group at position 2, which may facilitate hydrogen bonding or covalent interactions. A 3-fluoro-4-methylphenyl group on the acetamide nitrogen, contributing to lipophilicity and metabolic stability.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[1-(2-morpholin-4-ylethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O3S/c1-15-5-6-16(13-18(15)23)24-20(28)14-31-21-17-3-2-4-19(17)27(22(29)25-21)8-7-26-9-11-30-12-10-26/h5-6,13H,2-4,7-12,14H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHVQANLMRAQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCN4CCOCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-fluoro-4-methylphenyl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with potential therapeutic applications. Its structure suggests it may interact with various biological targets, including kinases and receptors. This article reviews the biological activity of this compound based on existing research findings.

Chemical Structure and Properties

The compound features a morpholine moiety and a cyclopentapyrimidine structure, contributing to its potential biological activities. The presence of the fluorinated aromatic ring may enhance its binding affinity to specific targets.

The proposed mechanism of action involves the compound's ability to inhibit certain enzymes or modulate receptor activity. The thiourea group present in related compounds has been shown to interact with active sites of enzymes through hydrogen bonding, potentially leading to inhibition or modulation of their activity.

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Inhibition of Kinases : Studies have shown that related compounds can effectively inhibit MEK1/2 kinases. This inhibition leads to reduced proliferation in various leukemia cell lines such as MV4-11 and MOLM13, with IC50 values around 0.3 µM and 1.2 µM respectively .

2. Antimicrobial Activity

The antimicrobial properties of similar morpholine derivatives have been documented extensively. For example:

  • Evaluation Against Pathogens : Compounds containing morpholine have demonstrated good activity against a range of microorganisms compared to standard antibiotics like ampicillin . This suggests that this compound could possess similar properties.

Data Tables

Biological Activity Target IC50/EC50 Values
MEK1/2 InhibitionMV4-11 Cell Line0.3 µM
MEK1/2 InhibitionMOLM13 Cell Line1.2 µM
Antimicrobial ActivityVarious MicroorganismsComparable to Ampicillin

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Case Study on Kinase Inhibition :
    • A study evaluated the effects of a closely related compound on kinase activity in cancer cells. Results indicated a significant reduction in cell viability and proliferation rates in treated cells compared to controls.
  • Case Study on Antimicrobial Properties :
    • Research involving morpholine derivatives revealed their effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for development into new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Cyclopenta[d]pyrimidine Derivatives
  • Compound 4 (): Features a 6'-methoxynaphthyl substituent on the cyclopenta[d]pyrimidine core. NOESY studies revealed hindered rotation of the naphthyl group, correlating with potent microtubule depolymerization and antiproliferative activity.
  • Compound 5 (): Substituted with a 5'-methoxynaphthyl group, allowing free rotation , which reduced potency compared to Compound 4.
  • Target Compound : Replaces the naphthyl group with a morpholinylethyl chain , likely improving solubility while retaining conformational constraints critical for activity .
Non-Cyclopenta Cores
  • VX-950 (): A cyclopenta[c]pyrrole-1-carboxamide with anti-HCV activity. The pyrrole core differs in electronic properties, highlighting the importance of heterocycle selection for target specificity .
  • Compound: A thieno[3,2-d]pyrimidine with a sulfanyl acetamide group.

Substituent Effects on Activity

Substituent Type Example Compound Biological Impact
Morpholine Derivatives Target Compound (this work) Likely enhances solubility and pharmacokinetics compared to hydrophobic naphthyl groups .
Naphthyl Groups Compound 4 () Hindered rotation improves microtubule binding; EC50 values not reported but inferred as potent .
Fluorinated Aromatics Compound 27 () Fluorine atoms on benzamide enhance blood-brain barrier penetration and reduce genotoxicity in cyclopenta[b]quinolines .

Pharmacokinetic and Toxicity Profiles

  • ADMET Properties: Cyclopenta[b]quinoline derivatives () exhibit lower genotoxicity than tetrahydroacridines, with fluorinated analogs showing favorable CNS penetration (e.g., compound 27: SI > 100) . Morpholine-containing compounds () are often associated with improved solubility and metabolic stability, suggesting the target compound may share these advantages .

Table 1: Structural and Functional Comparison of Analogs

Compound Name / Core Key Substituents Biological Target Notable Properties Reference
Target Compound Morpholinylethyl, sulfanyl acetamide Microtubules (inferred) Predicted solubility enhancement
Compound 4 () 6'-Methoxynaphthyl Microtubules Potent depolymerization activity
VX-950 () Cyclopenta[c]pyrrole HCV NS3/4A protease EC50 ~ 0.1 μM (anti-HCV)
Compound 27 () Cyclopenta[b]quinoline, fluorobenzamide AChE High AChE inhibition (SI > 100)
Compound Thieno[3,2-d]pyrimidine Not specified Structural analog with sulfanyl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.